Cycloheptylhydrazine dihydrochloride
Overview
Description
Cycloheptylhydrazine dihydrochloride is a chemical compound with the CAS Number: 1258640-59-3 . It has a molecular weight of 201.14 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cycloheptylhydrazine dihydrochloride . The InChI code is 1S/C7H16N2.2ClH/c8-9-7-5-3-1-2-4-6-7;;/h7,9H,1-6,8H2;2*1H .Physical And Chemical Properties Analysis
Cycloheptylhydrazine dihydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 201.14 .Scientific Research Applications
1. Enantioselective Analysis in Clinical Pharmacokinetics Cyclophosphamide (CY), a prominent immunosuppressive agent, is metabolized into active 4-hydroxycyclophosphamide (HCY). The study by de Castro et al. (2016) highlighted the significance of enantioselectivity in CY metabolism concerning treatment efficacy and potential complications. They developed and validated a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing HCY enantiomers in human plasma. This method was applied to assess the kinetic disposition of HCY in a patient undergoing stem cell transplantation, revealing enantioselectivity in the pharmacokinetics of HCY (de Castro et al., 2016).
2. Synthetic Applications in Medicinal Chemistry The synthesis of various heterocyclic compounds, including acidic cycloalkanoindoles (tetrahydrocarbazole-, cyclopentindole-, and cycloheptindole-1-acetic acids), has been explored. These compounds were synthesized through Fischer indolization between a phenylhydrazine and a 1-alkyl-2-oxocycloalkaneacetic acid ester. Notably, 1-ethyl-8-n-propyl-1,2,3,4-tetrahydrocarbazole-1-acetic acid (AY-24 873) emerged as the most potent compound in this series, significantly reducing established adjuvant arthritis in rats (Asselin et al., 1976).
3. One-Pot Synthesis in Organic Chemistry A metal-free one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides was reported by Xiao et al. (2012). This process involved condensation, cyclization, and dehydrogenation steps, utilizing molecular oxygen as an oxidant. The method yielded various substituted carbazoles in moderate to good yields, highlighting its potential in organic synthesis (Xiao et al., 2012).
properties
IUPAC Name |
cycloheptylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-9-7-5-3-1-2-4-6-7;;/h7,9H,1-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPFPJDPHFFJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptylhydrazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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